molecular formula C9H14O4 B13474413 Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate

Cat. No.: B13474413
M. Wt: 186.20 g/mol
InChI Key: VMLAVWSLURMLKY-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate is an organic compound belonging to the class of cyclohexanones. It is a derivative of cyclohexanecarboxylic acid and is characterized by the presence of an ethyl ester group, a hydroxyl group, and a ketone group on the cyclohexane ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 4-oxocyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, resulting in the formation of the ethyl ester derivative .

Another method involves the reduction of ethyl 4-oxocyclohexanecarboxylate using sodium borohydride in methanol, followed by hydrolysis to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and ketone groups on the cyclohexane ring allow it to participate in various chemical reactions, including hydrogen bonding and nucleophilic attacks. These interactions can influence the compound’s reactivity and its role in catalysis and synthesis .

Comparison with Similar Compounds

Ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 1-hydroxy-4-oxocyclohexane-1-carboxylate

InChI

InChI=1S/C9H14O4/c1-2-13-8(11)9(12)5-3-7(10)4-6-9/h12H,2-6H2,1H3

InChI Key

VMLAVWSLURMLKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC(=O)CC1)O

Origin of Product

United States

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